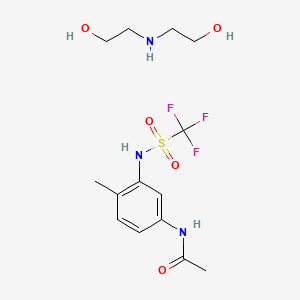
Fluoridamid diolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoridamid diolamine: is a chemical compound with the molecular formula C10H11F3N2O3S.C4H11NO2 . It is known for its unique structure, which includes a trifluoromethylsulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluoridamid diolamine involves multiple steps, starting with the preparation of the trifluoromethylsulfonamide intermediate. This intermediate is then reacted with other chemical reagents to form the final compound. The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Fluoridamid diolamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Fluoridamid diolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on different biological systems and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of fluoridamid diolamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonamide group plays a crucial role in its activity, allowing it to interact with various enzymes and receptors. This interaction leads to the modulation of different biological processes and pathways, resulting in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Fluoridamid diolamine can be compared with other similar compounds, such as:
Trifluoromethylsulfonamide derivatives: These compounds share the trifluoromethylsulfonamide group and have similar chemical properties.
Diethanolamine derivatives: These compounds share the diethanolamine moiety and have similar biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
38827-31-5 |
|---|---|
Molekularformel |
C14H22F3N3O5S |
Molekulargewicht |
401.40 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;N-[4-methyl-3-(trifluoromethylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H11F3N2O3S.C4H11NO2/c1-6-3-4-8(14-7(2)16)5-9(6)15-19(17,18)10(11,12)13;6-3-1-5-2-4-7/h3-5,15H,1-2H3,(H,14,16);5-7H,1-4H2 |
InChI-Schlüssel |
JTEMNECPCZICBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NS(=O)(=O)C(F)(F)F.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


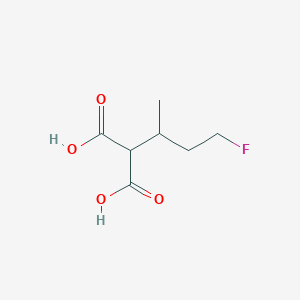

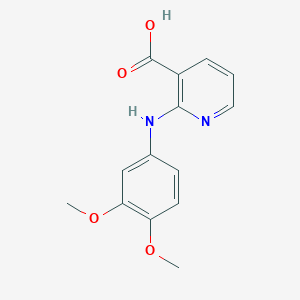
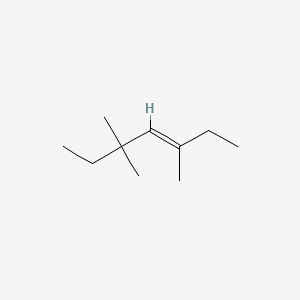

![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)

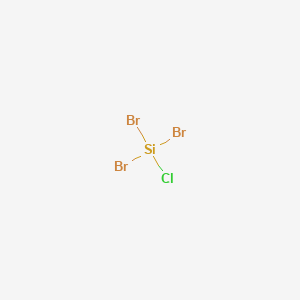
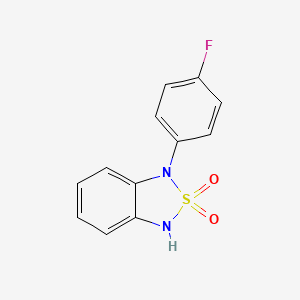
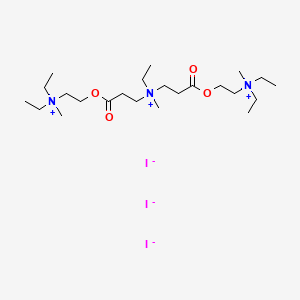
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
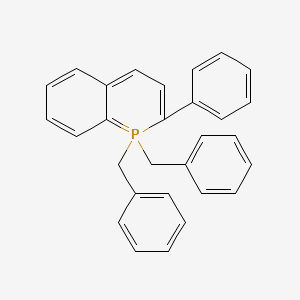
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)
